molecular formula C12H17NO5 B5574378 6-deoxy-N-(3-hydroxyphenyl)hexopyranosylamine

6-deoxy-N-(3-hydroxyphenyl)hexopyranosylamine

Cat. No.: B5574378
M. Wt: 255.27 g/mol
InChI Key: DTLRRWURLRWTJB-UHFFFAOYSA-N
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Description

6-deoxy-N-(3-hydroxyphenyl)hexopyranosylamine is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.11067264 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approaches and Chemical Reactivity : Research has focused on the synthesis of deoxy and aminodeoxy sugars, with methodologies applicable to the synthesis of hexopyranosylamine derivatives. For instance, the work on chlorodeoxy sugars as intermediates for the synthesis of deoxy and aminodeoxy sugars showcases the chemical versatility and potential routes for synthesizing complex molecules like "6-deoxy-N-(3-hydroxyphenyl)hexopyranosylamine" (Lawton et al., 1970).

  • Innovative Synthetic Pathways : Studies have demonstrated innovative pathways to access hexopyranose analogs, such as the synthesis of 5-deoxy-5-phenylphosphino-D-glucopyranoses, which are analogous in structure and could provide a framework for understanding the synthetic potential of hexopyranosylamine derivatives (Hanaya et al., 1991).

Biological Applications and Enzymatic Studies

  • Enzymatic Activity and Biosynthesis : The enzymatic activity against hexopyranoside derivatives is of significant interest, particularly in understanding the substrate specificity of enzymes. For example, studies on the hydrolytic activity of α-mannosidase against deoxy derivatives of hexopyranosides provide insights into how similar enzymes might interact with "this compound" derivatives, highlighting the importance of specific functional groups for enzymatic recognition and activity (Nishio et al., 1996).

  • Potential for Antibiotic and Natural Product Synthesis : The structural features of hexopyranosylamine derivatives, including deoxygenation and amino group incorporation, are critical in natural product synthesis, especially antibiotics. Research into TDP-D-forosamine biosynthesis, a component of the spinosyn pathway, underscores the value of understanding and manipulating hexopyranose derivatives for developing new biologically active compounds (Hong et al., 2008).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. If used in a biological context, the compound’s interactions would likely depend on the specific system and the compound’s physicochemical properties .

Safety and Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound to minimize risk .

Future Directions

Future research could involve synthesizing the compound and studying its properties and reactivity. If the compound shows interesting properties, it could be studied for potential applications in areas like medicinal chemistry or materials science .

Properties

IUPAC Name

2-(3-hydroxyanilino)-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-6-9(15)10(16)11(17)12(18-6)13-7-3-2-4-8(14)5-7/h2-6,9-17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLRRWURLRWTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)NC2=CC(=CC=C2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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